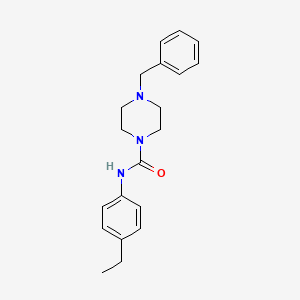![molecular formula C18H20FN3O2 B5370809 2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5370809.png)
2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide, also known as FLX475, is a small molecule inhibitor that targets the CCR4 receptor. CCR4 is a chemokine receptor that is involved in the migration of immune cells, particularly T cells, to sites of inflammation. FLX475 has shown potential in the treatment of various inflammatory diseases, including psoriasis, atopic dermatitis, and inflammatory bowel disease.
Mecanismo De Acción
2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide targets the CCR4 receptor, which is involved in the migration of immune cells, particularly T cells, to sites of inflammation. By inhibiting the CCR4 receptor, this compound reduces the migration of T cells to sites of inflammation, thereby reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation in various preclinical models of inflammatory diseases. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as IL-17 and IL-23, in human T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide is that it has shown efficacy in reducing inflammation in various preclinical models of inflammatory diseases. However, one limitation is that this compound has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide. One direction is to test the efficacy and safety of this compound in clinical trials for the treatment of psoriasis, atopic dermatitis, and inflammatory bowel disease. Another direction is to investigate the potential of this compound in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, further research is needed to understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form 4-fluoro-N-ethoxycarbonylaniline. This intermediate is then reacted with morpholine to form 2-(4-fluorophenyl)morpholine. The final step involves the reaction of 2-(4-fluorophenyl)morpholine with pyridine-2-carboxaldehyde to form this compound.
Aplicaciones Científicas De Investigación
2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide has shown potential in the treatment of various inflammatory diseases. In a preclinical study, this compound was found to reduce inflammation in a mouse model of psoriasis. This compound also showed efficacy in reducing inflammation in a mouse model of atopic dermatitis. In addition, this compound has been shown to reduce inflammation in a mouse model of inflammatory bowel disease.
Propiedades
IUPAC Name |
2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-15-6-4-14(5-7-15)17-12-22(9-10-24-17)13-18(23)21-11-16-3-1-2-8-20-16/h1-8,17H,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGPKHRRHGXYNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC(=O)NCC2=CC=CC=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}-5-methoxypyridin-4(1H)-one](/img/structure/B5370726.png)
![6-chloro-5-methyl-7-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5370733.png)

![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5370741.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5370755.png)

![(3S*,4S*)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3,4-diol](/img/structure/B5370759.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370773.png)
![[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B5370775.png)
![2-methyl-4-(4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5370783.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370794.png)
![7-methyl-2-[morpholin-4-yl(oxo)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5370802.png)
![isopropyl 3-(2-furyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B5370807.png)
![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370808.png)